
N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases.
Mecanismo De Acción
N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and activation. By inhibiting BTK, N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide prevents the activation and proliferation of B-cells, which are involved in the pathogenesis of various autoimmune diseases and cancers.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide has been shown to have a potent inhibitory effect on BTK activity, leading to the suppression of B-cell activation and proliferation. It also reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases. In addition, N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. It also has good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for the development and use of N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide. One direction is to explore its use in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its anti-tumor and immunomodulatory effects. Another direction is to investigate its potential use in the treatment of other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, further studies are needed to optimize the dosing and administration of N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide in clinical settings, as well as to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2-phenylethylsulfonyl chloride in the presence of a base to form N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide. The compound is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic use in cancer and autoimmune diseases. It has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as reducing inflammation and autoimmune responses.
Propiedades
IUPAC Name |
N-tert-butyl-4-[(2-phenylethylsulfonylamino)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3S/c1-19(2,3)21-18(23)22-12-9-17(10-13-22)15-20-26(24,25)14-11-16-7-5-4-6-8-16/h4-8,17,20H,9-15H2,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHZRVODAWLUNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)CCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

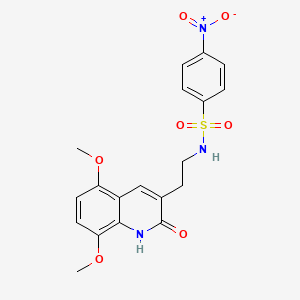
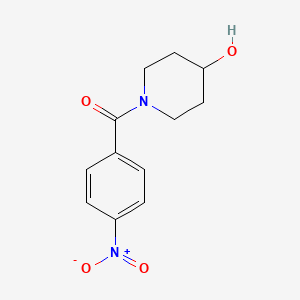
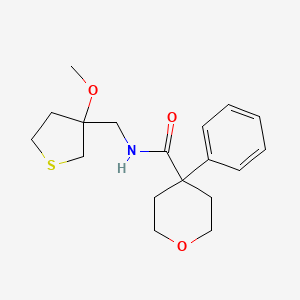
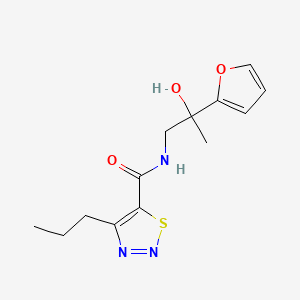

![4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2396445.png)

![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2396450.png)

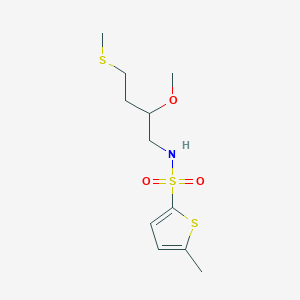
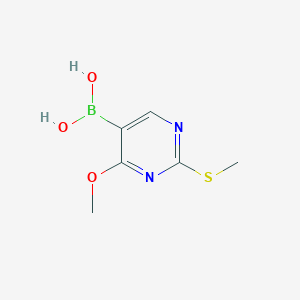
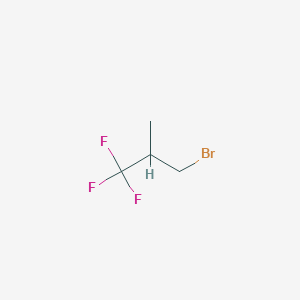

![2-[(5-Aminopyridin-2-yl)oxy]benzamide](/img/structure/B2396458.png)